benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAP 3 involves the conjugation of cholic acid with specific peptides. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated cholic acid is then reacted with the peptide under mild conditions to form the conjugate.
Industrial Production Methods: Industrial production of CAP 3 would likely involve large-scale peptide synthesis followed by conjugation with cholic acid. The process would need to be optimized for yield and purity, potentially involving chromatographic purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: CAP 3 can undergo various chemical reactions, including:
Oxidation: CAP 3 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide component of CAP 3, potentially altering its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the peptide.
Scientific Research Applications
CAP 3 has a wide range of scientific research applications:
Chemistry: CAP 3 is used in studies related to membrane fluidity and interactions with lipopolysaccharides.
Biology: It is employed in research on bacterial biofilms and their inhibition.
Medicine: CAP 3 shows potential in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
CAP 3 exerts its antibacterial effects by increasing the fluidity of bacterial membranes and binding to lipopolysaccharides. This disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. The molecular targets include the bacterial membrane components and lipopolysaccharides .
Comparison with Similar Compounds
Cholic Acid-Peptide Conjugate 1 (CAP 1): Similar in structure but may have different peptide sequences.
Cholic Acid-Peptide Conjugate 2 (CAP 2): Another variant with distinct antibacterial properties.
Uniqueness: CAP 3 is unique due to its specific peptide sequence, which confers distinct antibacterial activity against certain Gram-negative bacteria. Its ability to inhibit biofilm formation on medical devices sets it apart from other similar compounds .
CAP 3’s combination of cholic acid and peptide makes it a versatile compound with significant potential in various scientific and industrial applications.
Properties
Molecular Formula |
C52H82N6O11 |
---|---|
Molecular Weight |
967.2 g/mol |
IUPAC Name |
benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45?,46?,47?,51+,52-/m1/s1 |
InChI Key |
XOMVHDKAGAIFOU-GNCAGIRPSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N |
Isomeric SMILES |
C[C@H](CCC(=O)OCC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)OC(=O)CNC(=O)C(C(C)C)N)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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